4-[(pyridin-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine 4-[(pyridin-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Brand Name: Vulcanchem
CAS No.: 2640973-86-8
VCID: VC11843063
InChI: InChI=1S/C15H21N3O2/c19-15(18-6-1-2-7-18)14-12-17(8-9-20-14)11-13-4-3-5-16-10-13/h3-5,10,14H,1-2,6-9,11-12H2
SMILES: C1CCN(C1)C(=O)C2CN(CCO2)CC3=CN=CC=C3
Molecular Formula: C15H21N3O2
Molecular Weight: 275.35 g/mol

4-[(pyridin-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

CAS No.: 2640973-86-8

Cat. No.: VC11843063

Molecular Formula: C15H21N3O2

Molecular Weight: 275.35 g/mol

* For research use only. Not for human or veterinary use.

4-[(pyridin-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine - 2640973-86-8

Specification

CAS No. 2640973-86-8
Molecular Formula C15H21N3O2
Molecular Weight 275.35 g/mol
IUPAC Name [4-(pyridin-3-ylmethyl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C15H21N3O2/c19-15(18-6-1-2-7-18)14-12-17(8-9-20-14)11-13-4-3-5-16-10-13/h3-5,10,14H,1-2,6-9,11-12H2
Standard InChI Key YDZNXVOGNXPWFK-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2CN(CCO2)CC3=CN=CC=C3
Canonical SMILES C1CCN(C1)C(=O)C2CN(CCO2)CC3=CN=CC=C3

Introduction

Structural Features

The compound 4-[(pyridin-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic organic molecule with the following key components:

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.

  • Morpholine Core: A six-membered ring containing oxygen and nitrogen atoms, providing hydrophilic and flexible properties.

  • Pyrrolidine Substituent: A five-membered saturated nitrogen-containing ring attached via a carbonyl group to the morpholine core.

These structural elements suggest potential pharmacological relevance due to their presence in bioactive compounds, such as enzyme inhibitors or receptor modulators.

Synthesis

The synthesis of this compound likely involves multi-step reactions, including:

  • Formation of the Morpholine Core:

    • Starting from diethanolamine or similar precursors through cyclization.

  • Attachment of the Pyrrolidine Group:

    • Using pyrrolidine derivatives and coupling reagents (e.g., carbodiimides) to introduce the carbonyl linkage.

  • Introduction of the Pyridinyl Methyl Group:

    • Employing nucleophilic substitution or reductive amination to attach the pyridinyl moiety to the morpholine ring.

General Reaction Scheme

Morpholine+Pyrrolidine Carbonyl ReagentCouplingIntermediateAlkylationFinal Compound\text{Morpholine} + \text{Pyrrolidine Carbonyl Reagent} \xrightarrow{\text{Coupling}} \text{Intermediate} \xrightarrow{\text{Alkylation}} \text{Final Compound}

Pharmacological Activity

Heterocyclic compounds like this one often exhibit diverse biological activities:

  • Anticancer Potential: The pyridine and morpholine groups are common in kinase inhibitors.

  • CNS Activity: Morpholine derivatives are frequently studied for sedative or anxiolytic effects.

  • Antiviral Properties: Pyrrolidine-containing compounds have shown activity against viral enzymes.

Drug Design

The combination of hydrophilic (morpholine) and lipophilic (pyridine) groups may enhance bioavailability and target specificity in drug candidates.

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